4-(Oxetan-3-YL)butanoic acid is a compound featuring a four-carbon butanoic acid backbone with an oxetane ring substituent. This structure places it within the category of heterocyclic compounds, specifically those containing a four-membered ring with oxygen. The compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
This compound falls under the broader classification of carboxylic acids and is specifically categorized as a substituted butanoic acid. Its molecular formula is CHO, indicating the presence of carbon, hydrogen, and oxygen atoms. The oxetane moiety contributes to its unique chemical properties, making it relevant for various synthetic applications in organic chemistry and pharmacology.
The synthesis of 4-(Oxetan-3-YL)butanoic acid typically involves several key steps:
The molecular structure of 4-(Oxetan-3-YL)butanoic acid can be represented as follows:
Characterization methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly employed to confirm the structure:
4-(Oxetan-3-YL)butanoic acid can participate in various chemical reactions due to its functional groups:
The mechanism of action for compounds like 4-(Oxetan-3-YL)butanoic acid largely depends on their biological target interactions:
Research into its mechanism may involve in vitro assays to determine receptor binding affinities or enzyme inhibition characteristics .
4-(Oxetan-3-YL)butanoic acid has potential applications in various fields:
The strategic disconnection of 4-(oxetan-3-yl)butanoic acid reveals two primary synthons: an oxetane-containing fragment and a flexible aliphatic chain. The core retrosynthetic approach involves disconnecting the C3–C4 bond of the oxetane ring from the γ-carbon of the butanoic acid chain, enabling convergent synthesis [1]. Alternative routes include Functional Group Interconversion (FGI) from γ-keto acids (e.g., 4-oxo-4-(oxetan-3-yl)butanoic acid), where ketone reduction and dehydration would yield the oxetane [6] [9]. A third pathway employs ring expansion of epoxides or cyclization of 1,3-haloalcohols, leveraging the oxetane’s inherent ring strain (106 kJ/mol) to drive cyclization [1] [10].
Table 1: Retrosynthetic Pathways for 4-(Oxetan-3-yl)butanoic Acid
Approach | Key Synthons | Challenges | Reference Route |
---|---|---|---|
C–C Bond Disconnection | Oxetan-3-ylmetal + Halobutanoate | Stereocontrol at C3 | [1] |
FGI from γ-Keto Acid | 4-Oxo-4-(oxetan-3-yl)butanoic acid | Over-reduction side products | [6] [9] |
Ring Expansion | Epoxide/1,3-haloalcohol precursor | Competing polymerization | [1] [10] |
Biocatalytic Methods: Engineered halohydrin dehalogenases (HHDHs), particularly HheD8 mutants, enable enantioselective de novo oxetane synthesis. These catalyze intramolecular cyclization of γ-haloalcohols (e.g., 3-chloro-1-phenylpropan-1-ol) into 3-substituted oxetanes with >99% ee and 49% yield. Protein engineering at residues A69, M124, and R182 optimizes active-site pocket dimensions for sterically demanding substrates, enabling gram-scale synthesis at 200 mM concentrations [2].
Photoredox C–H Functionalization: Alcohol C–H bonds undergo direct oxidative coupling with vinyl sulfonium salts (e.g., 2b) under Ir or organic photocatalysts (4CzIPN). Quinuclidine-mediated hydrogen atom transfer (HAT) generates α-alkoxy radicals, which add to electron-deficient alkenes. In situ cyclization forms oxetanes from native alcohols without prefunctionalization. This method achieves quantitative yields for spiro-oxetanes (e.g., 3a) and tolerates esters, sulfones, and heterocycles [10].
Table 2: Catalytic Oxetane Formation Strategies
Catalyst System | Substrate Scope | Yield (%) | Stereoselectivity | Key Advantage |
---|---|---|---|---|
HheD8 Mutant (Biocatalytic) | γ-Haloalcohols | 49 | >99% ee | Scalable, aqueous conditions |
Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ | Secondary alcohols | 97 | Substrate-dependent | Late-stage functionalization |
4CzIPN (Organophotocatalyst) | Linear/bicyclic alcohols | 99 | Diastereoselective | Avoids precious metals |
Enantiocontrol at the β-position of 4-(oxetan-3-yl)butanoic acid relies on chiral auxiliaries or asymmetric catalysis. Biocatalytic Dynamic Kinetic Resolution (DKR): Engineered lipases or transaminases resolve racemic γ-amino acid precursors (e.g., 4-(oxetan-3-yl)-γ-aminobutanoic acid) with ee >98%. This exploits the oxetane’s conformation to direct enzymatic transamination [4]. Organocatalyzed Conjugate Addition: Chiral thioureas catalyze Michael additions of oxetanyl nucleophiles to α,β-unsaturated esters. For example, (R)-3-oxetanone adds to ethyl acrylate using Takemoto’s catalyst, affording β-substituted butanoates with 90% ee [1] [4]. Stereoselective routes face challenges from the oxetane’s torsional strain, which may distort transition states.
Solid-supported synthesis enables rapid diversification of 4-(oxetan-3-yl)butanoic acid derivatives. Wang resin-linked γ-keto acids undergo reductive amination or Wittig reactions, followed by oxetane ring formation. Key steps:
Photoredox Catalysis: Tetrabutylammonium dihydrogen phosphate acts as a redox buffer in C–H functionalization, minimizing radical dimerization. Replacing stoichiometric oxidants reduces waste (E-factor: 2.1 vs. 8.7 for classical methods) [10]. Enzyme Immobilization: HHDH cross-linked onto silica nanoparticles retains 95% activity after 10 cycles, eliminating halogenated byproducts. Aqueous reaction media with 5% cosolvent (e.g., cyclopentyl methyl ether) enhance substrate solubility without denaturation [2]. Solvent-Free Cyclization: Microwave-assisted ring-closing of 1,3-diols using p-TsOH·H₂O delivers oxetanes with 90% conversion and <5% oligomerization [1].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3